molecular formula C9H12N2O4 B2376749 Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate CAS No. 402848-96-8

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate

Cat. No. B2376749
CAS RN: 402848-96-8
M. Wt: 212.205
InChI Key: RIWSXLGWFYNTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.2 g/mol . This compound is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a tert-butyl group at one position and a carboxylate group at another .


Physical And Chemical Properties Analysis

This compound is a white powder . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

1. Chemical Properties and Molecular Packing

  • Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate demonstrates significant chemical properties in crystal structures. X-ray studies have shown that it can occur in different forms, such as the 4-enol form, with specific molecular packing driven by strong hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004).

2. Synthesis of Enantiopure Derivatives

  • This compound has been used in the synthesis of enantiopure derivatives such as 4-hydroxypipecolate and 4-hydroxylysine derivatives. It acts as a precursor in these syntheses, demonstrating its versatility in organic chemistry (Marin et al., 2004).

3. Role in Chemical Transformations

  • It is instrumental in various chemical transformations. For instance, its reaction with maleic anhydride forms specific hexahydro-isoquinoline carboxylates, which are useful in organic synthesis (Moskalenko & Boev, 2014).

4. Applications in Medicinal Chemistry

  • The tert-butyl derivative has shown importance in medicinal chemistry, particularly in the synthesis of small molecule anticancer drugs. It serves as a vital intermediate in these syntheses, indicating its potential in drug development (Zhang et al., 2018).

5. Use in Organic Syntheses and Medicinal Chemistry

  • Its derivatives are utilized in various organic syntheses and have implications in medicinal chemistry, such as in the synthesis of specific amino acid derivatives (Baldwin et al., 1996).

6. Role in the Synthesis of Biologically Active Compounds

  • Tert-butyl derivatives, including this compound, have been used as intermediates in the synthesis of biologically active compounds like crizotinib, highlighting its relevance in pharmaceutical research (Kong et al., 2016).

7. Importance in Stereochemistry

  • The compound plays a role in stereochemistry, as seen in the synthesis of certain tert-butyl derivatives where it contributes to the control of stereochemical outcomes (Studer et al., 1995).

properties

IUPAC Name

tert-butyl 2,4-dioxopyrimidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(12)10-7(11)13/h4-5H,1-3H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWSXLGWFYNTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.